molecular formula C14H9N3O4 B8456881 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 61619-68-9

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8456881
M. Wt: 283.24 g/mol
InChI Key: BWUSFAHFEGVLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Heat 0.42 g of 4-hydroxymethyl-3-(5-nitro-2-furyl)-1-phenylpyrazole with 1.3 g of activated manganese dioxide and 6 ml of chloroform for 4 hours at boiling with removal of water. Filter while warm and extract the filter residue three times by boiling with chloroform. Concentrate the produced organic solutions to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde [m.p. 208° to 209° C].
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]([C:14]2[O:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=2)=[N:5][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[N+:19]([C:16]1[O:15][C:14]([C:4]2[C:3]([CH:2]=[O:1])=[CH:7][N:6]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:5]=2)=[CH:18][CH:17]=1)([O-:21])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
OCC=1C(=NN(C1)C1=CC=CC=C1)C=1OC(=CC1)[N+](=O)[O-]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at boiling with removal of water
FILTRATION
Type
FILTRATION
Details
Filter
TEMPERATURE
Type
TEMPERATURE
Details
while warm
EXTRACTION
Type
EXTRACTION
Details
extract the filter residue three times
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the produced organic solutions

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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